9-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tetrahydropyrimidopurine-dione class, characterized by a fused tricyclic core (purine and pyrimidine rings) with a partially hydrogenated pyrimidine ring. Key structural features include:
- 3-Chlorophenyl substituent at position 9, which introduces steric and electronic effects.
- 2-Methoxyethyl group at position 3, enhancing hydrophilicity compared to alkyl chains.
- Methyl group at position 1, common in xanthine derivatives to modulate metabolic stability.
Properties
IUPAC Name |
9-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-21-15-14(16(25)24(18(21)26)9-10-27-2)23-8-4-7-22(17(23)20-15)13-6-3-5-12(19)11-13/h3,5-6,11H,4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWALXDNAIRNFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine derivative family, characterized by its unique chemical structure and potential biological activities. Its molecular formula is C18H20ClN5O3 with a molecular weight of 389.84 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neurology.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in tumor growth and proliferation, making it a candidate for cancer treatment.
- Modulation of Signal Transduction Pathways : It may interact with various signaling pathways that are crucial for cell survival and proliferation.
Anticancer Properties
Several studies have investigated the anticancer properties of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibits cell proliferation in various cancer cell lines. For example, a study reported a 70% reduction in cell viability in A431 vulvar epidermal carcinoma cells when treated with this compound at a concentration of 10 µM over 48 hours .
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
Neuroprotective Effects
In addition to its anticancer activity, there is emerging evidence suggesting neuroprotective properties:
- Neuroprotection Against Oxidative Stress : Preclinical studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated by the modulation of antioxidant enzyme activities.
- Potential in Neurodegenerative Diseases : The ability to inhibit neuroinflammatory responses suggests potential applications in treating conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
Case Study: Efficacy in Cancer Treatment
A notable case study involved the administration of this compound in a xenograft model of breast cancer. Mice treated with the compound showed significant tumor regression compared to control groups. Histological analysis revealed reduced mitotic activity and increased apoptotic cells within the tumors .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Understanding its structure-activity relationship (SAR) is crucial for developing more potent derivatives. For instance, modifications on the chlorophenyl group have been linked to enhanced inhibitory activity against specific kinases involved in cancer progression .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications due to its structural similarities to known pharmacophores.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example:
- In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines.
- The mechanism of action may involve the modulation of nucleotide metabolism and DNA synthesis interference.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 45 |
| HeLa (Cervical) | 55 |
| A549 (Lung) | 50 |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties.
- Mechanism : The compound's structure allows it to interact with bacterial enzymes or cellular pathways.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| 9-(3-chlorophenyl)... | 25 | Bacillus subtilis |
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism.
- Xanthine Oxidase Inhibition : Evidence suggests that purine derivatives can inhibit xanthine oxidase, which is crucial in uric acid production. This inhibition could be beneficial for conditions such as gout.
Synthesis of Complex Molecules
Due to its unique structure, this compound can serve as a building block for synthesizing more complex organic molecules.
Catalysis
The compound may have potential applications in catalysis within chemical processes due to its ability to stabilize reactive intermediates.
Case Study 1: Anticancer Testing
A controlled study evaluated the anticancer effects of the compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM.
Case Study 2: Antimicrobial Testing
A recent study assessed the antimicrobial efficacy of various pyrimidine derivatives including this compound. The results showed promising activity against several Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Chlorophenyl Position : The target compound’s meta-Cl substituent (vs. para in ) may alter receptor binding due to steric and electronic differences .
- Alkyl vs. Alkoxy Chains : The 2-methoxyethyl group in the target enhances solubility compared to ethyl () or ethoxyethyl () chains, which could influence pharmacokinetics .
- Benzyl vs.
Physicochemical and Spectral Properties
Table 2: Comparative Spectral Data
Insights :
Structure-Activity Relationships (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
